

Application Note: Quantitative Analysis of Pyrrolizidine Alkaloids in Milk by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are naturally occurring toxins produced by a wide variety of plant species worldwide. These compounds can contaminate food sources, including milk, if dairy-producing animals graze on PA-containing plants. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the monitoring of PA levels in the food supply is of significant importance for public health.[1][2][3][4] This application note details a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of a range of **pyrrolizidine** alkaloids and their N-oxides in milk. The described protocol, including a streamlined sample preparation procedure, provides high accuracy, precision, and low limits of detection, making it suitable for routine food safety monitoring and research applications.

Introduction

Pyrrolizidine alkaloids represent a large group of heterocyclic organic compounds that can enter the human food chain through various pathways, including the consumption of contaminated milk from livestock that have ingested PA-producing plants.[2][5][6] The presence of these toxins in milk, a staple food product, raises significant safety concerns, particularly for vulnerable populations such as infants and children.[6] Regulatory bodies worldwide are increasingly focusing on establishing maximum permissible levels for PAs in food products.



Consequently, there is a growing need for reliable and sensitive analytical methods for the routine surveillance of PAs in complex matrices like milk.

This document provides a detailed protocol for a UHPLC-MS/MS method that has been successfully applied to the analysis of multiple PAs in milk samples.[1][3][4] The method demonstrates excellent performance characteristics, including low detection limits, good accuracy, and high precision, meeting the stringent requirements for food safety analysis.

Experimental Protocols Sample Preparation

The sample preparation protocol is designed to efficiently extract PAs from the complex milk matrix while minimizing interferences. The following procedure is adapted from established methods.[1][6][7]

Materials:

- Milk sample
- 2.0% aqueous formic acid
- n-hexane
- Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX, 200 mg)[2]
- Methanol
- 5% ammonia in methanol
- 5% methanol in water

Procedure:

- Homogenization: Thaw frozen milk samples and homogenize by vigorous shaking.[2][6][7]
- Extraction:
 - Take a 3.0 mL aliquot of the homogenized milk sample.



- Add 30 mL of 2.0% aqueous formic acid and 15 mL of n-hexane.[6][7]
- Mix thoroughly.
- Centrifuge to separate the layers.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition the SPE cartridge.
 - Load the aqueous phase from the extraction step onto the cartridge.
 - Wash the cartridge with 2 mL of water, followed by 2 mL of 30% or 40% methanol.[1]
 - Elute the PAs with 1 mL of methanol, followed by 1 mL of 5% ammonia in methanol.
 - Combine the eluents.
- Concentration and Reconstitution:
 - Evaporate the combined eluents to dryness under a gentle stream of nitrogen at 30°C.
 - Reconstitute the residue in 0.1 mL of 5% methanol.[1]
 - Centrifuge the reconstituted solution before injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

UHPLC Conditions:

- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: Ammonium carbonate buffer at pH 9.[7]



Mobile Phase B: Acetonitrile.[7]

Flow Rate: 0.3 mL/min.[7]

Injection Volume: 10 μL.[6]

• Column Temperature: 40°C.[6]

Gradient Elution: A typical gradient would be optimized to separate the target PAs. An example gradient is as follows: 0.0 min 0.0% B, 0.2 min 5.0% B, 6.0 min 10.0% B, 19.0 min 28.6% B, 22.8 min 34.0% B, 23.3 min 90.0%, 24.8 min 90.0% and 25.8 min 0.0% B.[7]

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Specific precursor-to-product ion transitions, collision energies, and other MS parameters should be optimized for each target PA.

Experimental Workflow

Caption: Workflow for the analysis of **pyrrolizidine** alkaloids in milk.

Data Presentation

The performance of the UHPLC-MS/MS method is summarized in the following tables. The data is compiled from various studies to provide a comprehensive overview.[1][3][4][6][7]

Table 1: Method Validation Parameters for Pyrrolizidine Alkaloids in Milk



Parameter	Typical Range	Reference
Linearity (R²)	> 0.993	[6][7]
Recovery (%)	65.2 - 112.2%	[1][3][4]
Intra-day Precision (RSD %)	< 15%	[1][3][4]
Inter-day Precision (RSD %)	< 15%	[1][3][4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected **Pyrrolizidine** Alkaloids in Milk

Pyrrolizidine Alkaloid	LOD (μg/kg)	LOQ (μg/kg)	Reference
Intermedine/Lycopsa mine	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Intermedine N- oxide/Lycopsamine N- oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Senecionine	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Senecionine N-oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Retrorsine	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Retrorsine N-oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Seneciphylline	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Seneciphylline N- oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Jacobine	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Jacobine N-oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Riddelliine	0.015 - 0.054	0.05 - 0.123	[1][6][7]
Riddelliine N-oxide	0.015 - 0.054	0.05 - 0.123	[1][6][7]



Note: The LOD and LOQ values can vary depending on the specific instrument and analytical conditions.

Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive tool for the determination of **pyrrolizidine** alkaloids in milk. The detailed protocol for sample preparation and instrumental analysis, along with the presented performance data, demonstrates the method's suitability for routine monitoring and food safety applications. The ability to accurately quantify a broad range of PAs at low levels is crucial for assessing dietary exposure and ensuring the safety of milk and dairy products. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in food safety and toxicology.

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